D-Talitol can be synthesized through several methods, primarily involving both chemical and enzymatic processes:
The enzymatic synthesis route has garnered attention due to its specificity and mild reaction conditions, which can minimize unwanted side reactions and enhance yield. The use of enzymes also aligns with green chemistry principles, promoting sustainable practices in chemical synthesis.
D-Talitol's molecular structure features six carbon atoms, fourteen hydrogen atoms, and six oxygen atoms arranged in a linear chain with hydroxyl groups (-OH) attached to each carbon except for one, which contributes to its classification as a sugar alcohol. The specific arrangement of these functional groups is crucial for its biological activity and solubility characteristics.
This structural configuration allows D-Talitol to exhibit properties typical of polyols, such as sweetness without significant caloric content.
D-Talitol can participate in various chemical reactions typical of alcohols and sugars:
These reactions are often facilitated by catalysts or specific environmental conditions (e.g., temperature, pH), which must be optimized for maximum yield and efficiency.
D-Talitol acts primarily as a humectant and sweetener in food applications due to its ability to retain moisture and provide sweetness without impacting blood sugar levels significantly. Its mechanism involves:
Studies indicate that D-Talitol has about 60% of the sweetness of sucrose, making it an attractive alternative for low-calorie food formulations.
Relevant data suggest that D-Talitol's stability makes it suitable for various applications where prolonged shelf life is necessary .
D-Talitol finds extensive use across multiple domains:
The versatility of D-Talitol underscores its significance in both health-oriented products and industrial applications, reflecting ongoing interest in its potential benefits as a sugar substitute and functional ingredient .
Sugar alcohols (polyols) are a class of polyhydric alcohols derived from the reduction of aldose or ketose sugars. Characterized by the general formula (CHOH)ₙH₂, they possess hydroxyl groups (-OH) attached to each carbon atom. D-Talitol (C₆H₁₄O₆, MW 182.17 g/mol) is a six-carbon hexitol stereoisomer, specifically the reduction product of the rare sugar D-talose. Its systematic name is (2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexaol, and it belongs to the subgroup of rare sugar alcohols due to its limited natural abundance [1] [7] [10].
Table 1: Key Identifiers of D-Talitol
Property | Value |
---|---|
CAS Number | 643-03-8 |
Molecular Formula | C₆H₁₄O₆ |
Molecular Weight | 182.17 g/mol |
Synonyms | D-Altritol, Talitol |
FDA UNII | 83BXR29EKJ |
Storage Temperature | 2–8°C |
D-Talitol was first identified in the mid-20th century through isolation from natural sources. Early reports documented its presence in brown algae (Himanthalia elongata), where it occurs as a minor osmolyte [7]. The compound was initially termed "talitol" due to its relationship with D-talose, but IUPAC nomenclature later standardized it as (2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexaol. The "D" prefix denotes its biosynthetic origin from D-series sugars. By 2023, ChemicalBook listed it under synonyms like D-Altritol, reflecting its stereochemical identity [1]. Industrial interest emerged in the 21st century, with Sigma-Aldrich cataloging it as a "rare sugar alcohol" for research [10].
D-Talitol occurs sporadically in nature:
Biosynthetically, D-talitol forms through two routes:
Genomic analyses confirm that D-talitol catabolism is genetically clustered, with ABC transporter genes co-localized with metabolic enzymes in bacterial operons [2] [7].
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